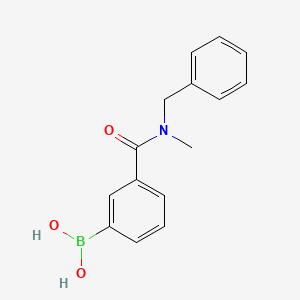

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(10-13)16(19)20/h2-10,19-20H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEATPHXIPBXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657057 | |

| Record name | {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874460-01-2 | |

| Record name | {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

This guide provides a comprehensive overview of a robust and logical synthetic pathway for preparing (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid, a valuable building block in contemporary drug discovery and medicinal chemistry. The synthesis is strategically designed in two key stages: the formation of an amide bond followed by a palladium-catalyzed borylation reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles and practical considerations for successful synthesis.

Introduction: The Significance of this compound

This compound is an important reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl systems found in numerous bioactive molecules.[2] The boronic acid functional group allows for efficient coupling with aryl halides, making this compound a versatile tool in the synthesis of protease inhibitors and other therapeutic agents where precise molecular structure is paramount.[1] The unique properties of phenylboronic acids also lend themselves to applications in the development of sensors and drug delivery systems due to their ability to interact with diols.[3][4][5]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-part strategy. The boronic acid functionality can be introduced late in the synthesis via a Miyaura borylation of a corresponding aryl halide. The amide bond can be formed prior to this step through a standard amide coupling reaction. This approach is advantageous as the amide functionality is generally stable to the conditions of the Miyaura borylation.

The proposed forward synthesis therefore involves:

-

Amide Coupling: Reaction of 3-bromobenzoic acid with N-benzyl-N-methylamine to form N-benzyl-N-methyl-3-bromobenzamide.

-

Miyaura Borylation: Palladium-catalyzed cross-coupling of the resulting aryl bromide with a diboron reagent to yield the final product, this compound.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Amide Bond Formation

The formation of the amide bond is a critical first step. The most common and effective method for this transformation is the condensation of a carboxylic acid and an amine, facilitated by a coupling reagent to activate the carboxylic acid.[6]

Reaction Scheme:

Caption: Synthesis of N-benzyl-N-methyl-3-bromobenzamide.

Experimental Protocol: Synthesis of N-benzyl-N-methyl-3-bromobenzamide

-

Reaction Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and stir until dissolved.[7]

-

Addition of Reagents: Add N-benzyl-N-methylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).[8]

-

Initiation of Coupling: Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) portion-wise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield N-benzyl-N-methyl-3-bromobenzamide as a solid.[7]

Causality Behind Experimental Choices:

-

Coupling Reagents (EDC/HOBt): The combination of EDC and HOBt is a widely used and efficient system for amide bond formation.[8][9] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and readily reacts with the amine.[7]

-

Base (DIPEA): A non-nucleophilic base like DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic byproducts formed during the reaction, without competing with the primary amine in the coupling reaction.[8]

-

Solvent (DCM): Dichloromethane is a common aprotic solvent for amide coupling reactions as it is relatively non-polar and effectively dissolves the reactants.[10]

Part 2: Miyaura Borylation

With the aryl bromide precursor in hand, the next step is the introduction of the boronic acid functionality. The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl halides.[11][12] These boronate esters can then be hydrolyzed to the corresponding boronic acids.

Reaction Scheme:

Caption: Miyaura borylation to form the target boronic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flask equipped with a reflux condenser, combine N-benzyl-N-methyl-3-bromobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (1.5 eq) in anhydrous 1,4-dioxane.

-

Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Hydrolysis and Isolation: The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid solution (e.g., 1M HCl) or by purification on silica gel. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst (PdCl₂(dppf)): This is a robust and commonly used catalyst for Miyaura borylation reactions. The dppf ligand is a bulky electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.[13]

-

Base (Potassium Acetate - KOAc): The choice of a mild base like KOAc is crucial.[11] It is strong enough to facilitate the transmetalation step of the catalytic cycle but not so strong as to promote a competing Suzuki coupling of the product with the starting aryl halide.[13]

-

Diboron Reagent (B₂pin₂): Bis(pinacolato)diboron is a stable, easy-to-handle source of boron. The resulting pinacol boronate esters are generally stable and can be easily purified by chromatography.[11]

Data Summary

| Step | Reactants | Product | Key Reagents | Solvent | Typical Yield |

| 1 | 3-Bromobenzoic acid, N-Benzyl-N-methylamine | N-Benzyl-N-methyl-3-bromobenzamide | EDC, HOBt, DIPEA | DCM | 85-95% |

| 2 | N-Benzyl-N-methyl-3-bromobenzamide, B₂pin₂ | This compound | PdCl₂(dppf), KOAc | 1,4-Dioxane | 70-85% |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving amide coupling followed by a Miyaura borylation. This guide provides a detailed, experimentally grounded protocol, explaining the rationale behind the choice of reagents and conditions. By following this self-validating system, researchers can confidently produce this valuable building block for applications in drug discovery and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. books.rsc.org [books.rsc.org]

- 3. japsonline.com [japsonline.com]

- 4. Phenylboronic Acid-polymers for Biomedical Applications [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hepatochem.com [hepatochem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

An Overview of (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Potential Applications

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is a synthetic organoboron compound that serves as a valuable building block in organic chemistry. Its structure, featuring both a boronic acid moiety and a tertiary amide group, makes it a versatile reagent, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document provides a technical overview of its chemical properties, a plausible synthetic route, and its primary applications, with a focus on its role in modern synthetic methodologies.

Core Chemical and Physical Properties

This compound, with the CAS Number 874460-01-2, is a solid compound at room temperature.[1][2] Its fundamental properties are summarized in the table below. The calculated properties suggest a molecule with moderate polarity and a limited number of rotatable bonds.[3]

| Property | Value | Source(s) |

| CAS Number | 874460-01-2 | [3][4] |

| Molecular Formula | C₁₅H₁₆BNO₃ | [1][3][4] |

| Molecular Weight | 269.10 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | ≥98% (as commercially available) | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [3] |

| Topological Polar Surface Area (TPSA) | 60.77 Ų | [3] |

| logP (calculated) | 0.6386 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 4 | [3] |

Structure and Synthesis

The structure of this compound incorporates a phenylboronic acid scaffold with a benzyl(methyl)carbamoyl substituent at the meta position. This combination of functional groups is key to its utility in organic synthesis.

The synthesis would likely begin with the reaction of 3-bromobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride. This intermediate would then be reacted with N-benzyl-N-methylamine to form the tertiary amide, N-benzyl-3-bromo-N-methylbenzamide. The final step would be the conversion of the aryl bromide to the corresponding boronic acid, a transformation that can be achieved through several methods, most commonly via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis, or through a palladium-catalyzed Miyaura borylation.

-

Acid Chlorination: To a solution of 3-bromobenzoic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. Heat the mixture to reflux and monitor for the cessation of gas evolution. Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-bromobenzoyl chloride.

-

Amidation: Dissolve the crude 3-bromobenzoyl chloride in an anhydrous aprotic solvent. In a separate flask, dissolve N-benzyl-N-methylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can then be purified by recrystallization or column chromatography.

-

Lithium-Halogen Exchange: Dissolve the purified N-benzyl-3-bromo-N-methylbenzamide in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium (n-BuLi) dropwise and stir for a short period to allow for the exchange to occur.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate (B(OiPr)₃) dropwise at -78°C. Allow the reaction to slowly warm to room temperature.

-

Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous acid (e.g., 1M HCl). Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Key Applications in Organic Synthesis

The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for creating biaryl or vinyl-aryl structures.

In a typical Suzuki-Miyaura reaction, an organoboron compound (like the title compound) is coupled with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[6][7] The boronic acid functional group allows for the efficient transfer of the (3-(benzyl(methyl)carbamoyl)phenyl) moiety to the organohalide, enabling the synthesis of complex molecules. This is particularly valuable in medicinal chemistry for the construction of biaryl systems, which are common motifs in bioactive compounds, including protease inhibitors.[5]

References

- 1. This compound [cymitquimica.com]

- 2. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. appchemical.com [appchemical.com]

- 5. This compound [myskinrecipes.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tcichemicals.com [tcichemicals.com]

A Strategic Guide to Elucidating the Mechanism of Action for (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Preamble: Navigating the Unknowns of a Novel Boronic Acid Derivative

In the landscape of drug discovery, we often encounter novel chemical entities with therapeutic potential, yet their precise mechanisms of action remain uncharacterized. (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid is one such molecule. A survey of current public-domain research indicates a lack of extensive studies detailing its specific biological targets and molecular interactions.

This guide, therefore, deviates from a traditional review of established mechanisms. Instead, it serves as a strategic and methodological whitepaper for researchers, scientists, and drug development professionals. We will outline a comprehensive, multi-tiered research program designed to systematically uncover, validate, and characterize the mechanism of action of this specific compound. This document is structured to provide not just protocols, but the scientific rationale that underpins each experimental choice, ensuring a self-validating and robust investigative workflow.

Part 1: Foundational Analysis and Hypothesis Generation

Before embarking on extensive laboratory work, a thorough analysis of the molecule's structure provides the basis for forming initial, testable hypotheses.

The Boronic Acid Warhead: A Covalent-Seeking Moiety

The key to this molecule's potential activity lies in the boronic acid group (-B(OH)₂). Boronic acids are well-established in medicinal chemistry as "warheads" that form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine, threonine, and tyrosine residues within enzyme active sites. A prominent example is the proteasome inhibitor Bortezomib, which targets a threonine residue in the chymotrypsin-like subunit of the 26S proteasome.

The core hypothesis, therefore, is that This compound acts as an inhibitor of a specific enzyme or a class of enzymes, likely through covalent interaction with a key catalytic residue.

The Scaffolding: Directing Target Specificity

The (3-(Benzyl(methyl)carbamoyl)phenyl) portion of the molecule acts as the scaffold. This structure is responsible for guiding the boronic acid to its target and determining specificity through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, hydrophobic interactions) with the target's binding pocket. The benzyl and methyl groups introduce specific steric and hydrophobic features that will favor binding to proteins with complementary topographies.

Part 2: A Tiered Experimental Workflow for Mechanism of Action Elucidation

We propose a three-tiered approach, starting with broad screening to identify potential targets and progressively narrowing the focus to detailed mechanistic characterization.

Caption: A tiered workflow for MOA elucidation.

Tier 1: Broad-Spectrum Target Identification

The initial goal is to cast a wide net to identify potential biological targets or cellular effects.

-

Objective: To computationally dock the compound against a library of protein structures (e.g., all human kinases, proteases) to predict potential binding partners.

-

Protocol:

-

Generate a 3D conformer of this compound.

-

Acquire a library of high-resolution crystal structures of potential targets from the Protein Data Bank (PDB).

-

Utilize docking software (e.g., AutoDock, Schrödinger's Glide) to systematically predict the binding affinity and pose of the compound within the active site of each target.

-

Rank potential targets based on docking score and visual inspection of the predicted binding interactions. Pay close attention to poses where the boronic acid is near a catalytic serine, threonine, or tyrosine residue.

-

-

Objective: To empirically test the compound's inhibitory activity against a large, diverse panel of purified enzymes.

-

Protocol:

-

Engage a contract research organization (CRO) or utilize an in-house platform (e.g., Eurofins' BioMAP, Promega's Kinase-Glo®) that offers broad panel screening.

-

Provide the compound for testing at a standard concentration (e.g., 10 µM) against panels of kinases, proteases, phosphatases, and other enzyme classes.

-

The service will provide a report detailing the percent inhibition for each enzyme in the panel.

-

-

Data Interpretation: Hits are typically defined as enzymes showing >50% inhibition. This provides a direct list of candidate targets.

-

Objective: To determine if the compound has a measurable effect on whole cells, such as inducing cell death, which can guide subsequent target identification efforts.

-

Protocol (Example: Cancer Cell Viability using MTT Assay):

-

Seed a panel of cancer cell lines (e.g., NCI-60) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound (e.g., from 0.1 nM to 100 µM) for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

| Cell Line | Histology | Predicted IC50 (µM) |

| A549 | Lung Carcinoma | 1.2 |

| MCF7 | Breast Adenocarcinoma | 0.8 |

| HCT116 | Colon Carcinoma | > 50 |

| U87 MG | Glioblastoma | 2.5 |

| Caption: Hypothetical IC50 data from a phenotypic screen. |

Tier 2: Target Validation and Pathway Analysis

Once a list of putative targets is generated, the next step is to confirm direct engagement in a cellular context and understand the immediate downstream consequences.

-

Objective: To verify that the compound directly binds to and stabilizes its putative target protein inside intact cells.

-

Principle: When a ligand binds to a protein, it generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating the cell lysate to various temperatures.

-

Protocol:

-

Treat cultured cells with the compound or a vehicle control.

-

Harvest the cells and lyse them.

-

Aliquot the lysate and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C).

-

Centrifuge to pellet the aggregated, denatured proteins.

-

Analyze the supernatant (containing soluble protein) by Western blotting using an antibody specific for the putative target protein.

-

A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

-

Objective: To determine how the compound inhibits its target enzyme (e.g., competitive, non-competitive, uncompetitive).

-

Protocol:

-

Set up a series of reactions with a fixed concentration of the purified target enzyme and varying concentrations of its substrate.

-

Repeat this for several different, fixed concentrations of the inhibitor (our compound).

-

Measure the initial reaction velocity (V₀) for each condition.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections reveals the mode of inhibition. For a covalent inhibitor, time-dependent inhibition assays would also be necessary.

-

Tier 3: In-Depth Mechanistic Characterization

The final tier aims to understand the precise molecular interactions and leverage this knowledge for future drug development.

-

Objective: To obtain a high-resolution, three-dimensional structure of the compound bound to its target protein.

-

Significance: This is the gold standard for mechanism of action studies. It provides definitive proof of direct binding and reveals the precise atomic interactions—including the covalent bond formed by the boronic acid—that are critical for guiding structure-activity relationship (SAR) studies.

-

Workflow: This highly specialized process involves expressing and purifying the target protein, setting up crystallization trials with the compound, and using X-ray diffraction to solve the structure.

-

Objective: To synthesize and test analogs of the parent compound to understand which chemical features are essential for activity.

-

Example Approach:

-

Modify the Benzyl Group: Synthesize analogs with different substituents on the benzyl ring to probe for additional binding interactions.

-

Alter the Carbamoyl Linker: Investigate the importance of the linker's length and rigidity.

-

Replace the Boronic Acid: Synthesize an analog with a different functional group (e.g., a carboxylic acid) to confirm the essential role of the boronic acid in the mechanism.

-

Conclusion: From Hypothesis to Validated Mechanism

While the specific mechanism of action for this compound is not yet established in the literature, its structure strongly suggests a role as an enzyme inhibitor. The systematic, tiered approach outlined in this guide provides a robust framework for any research team to follow. By progressing from broad, hypothesis-generating screens to highly specific validation and characterization techniques, this workflow is designed to efficiently and rigorously elucidate the compound's mechanism of action, paving the way for its potential development as a therapeutic agent.

An In-Depth Technical Guide to (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid, CAS number 874460-01-2, has emerged as a critical reagent in the field of medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a sterically tailored carbamoyl group, make it an invaluable building block for the synthesis of complex biaryl systems. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, and its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into its role in the development of therapeutic agents, particularly protease inhibitors, and outlines essential safety and handling procedures. This document is intended to serve as a practical resource for researchers leveraging this versatile compound in their drug discovery and development endeavors.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, the demand for sophisticated molecular scaffolds is ever-increasing. This compound has garnered significant attention due to its utility in constructing intricate molecular architectures, particularly those found in biologically active compounds.[1] The presence of the boronic acid group facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.[2] The benzyl(methyl)carbamoyl substituent, on the other hand, allows for fine-tuning of steric and electronic properties, influencing the molecule's reactivity and the ultimate biological activity of the final product. This strategic combination of functionalities makes it a sought-after component in the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 874460-01-2 | [3] |

| Molecular Formula | C₁₅H₁₆BNO₃ | [3] |

| Molecular Weight | 269.10 g/mol | [4] |

| Appearance | Solid | [3] |

| Synonyms | 3-(Benzyl(methyl)carbamoyl)phenylboronic acid, 3-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid, Boronic acid, B-[3-[[methyl(phenylmethyl)amino]carbonyl]phenyl]- | [3] |

| SMILES | CN(C(C1=CC(B(O)O)=CC=C1)=O)CC2=CC=CC=C2 | [4] |

| InChI Key | SZEATPHXIPBXGU-UHFFFAOYSA-N | [3] |

Synthesis Protocol: A Step-by-Step Guide

While specific proprietary methods may exist, a general and robust two-step synthetic pathway can be employed to prepare this compound. This process involves an initial amide formation followed by a borylation reaction.

Step 1: Amide Formation - Synthesis of 3-Bromo-N-benzyl-N-methylbenzamide

The initial step involves the formation of the amide bond, a fundamental transformation in organic chemistry. This is typically achieved by reacting 3-bromobenzoyl chloride with N-benzylmethylamine.

Experimental Protocol:

-

Reaction Setup: To a solution of N-benzylmethylamine (1.1 equivalents) and a suitable non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an aprotic solvent like dichloromethane (DCM) at 0 °C, slowly add 3-bromobenzoyl chloride (1.0 equivalent).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 3-bromo-N-benzyl-N-methylbenzamide, can be purified by column chromatography on silica gel.

Step 2: Borylation - Synthesis of this compound

The second step introduces the crucial boronic acid functionality. A common and effective method is the Miyaura borylation reaction, which utilizes a palladium catalyst to couple the aryl bromide with a boron source.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, combine 3-bromo-N-benzyl-N-methylbenzamide (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents), potassium acetate (KOAc) (3.0 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 equivalents) in an anhydrous, degassed solvent like 1,4-dioxane or DMSO.

-

Reaction Progression: Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Hydrolysis: After cooling to room temperature, the pinacol ester intermediate is hydrolyzed to the boronic acid by adding an aqueous acid solution (e.g., 1M HCl) and stirring for an additional 1-2 hours.

-

Isolation and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

References

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid literature review

An In-Depth Technical Guide to (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Authored by a Senior Application Scientist

Foreword: The Ascendancy of Boronic Acids in Modern Chemistry

The field of medicinal chemistry has been profoundly impacted by the strategic incorporation of boron, an element once perceived with caution due to toxicity concerns.[1][2][3] This perspective has been thoroughly demystified, largely catalyzed by the success of bortezomib (Velcade®), the first boronic acid-containing proteasome inhibitor approved by the FDA in 2003 for treating multiple myeloma.[1][3] Boronic acids, characterized by a C–B bond and two hydroxyl groups, are now recognized as indispensable building blocks in organic synthesis and privileged scaffolds in drug design. Their unique ability to form reversible covalent bonds, particularly with the diols found in biological sugars or the active site serines of proteases, grants them a distinctive mechanistic footprint.[4]

This guide focuses on a specific, functionally rich derivative: This compound . We will dissect its molecular architecture, explore robust synthetic strategies, and elucidate its multifaceted applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in established chemical principles.

Molecular Profile and Physicochemical Characteristics

This compound is a synthetic organoboron compound featuring three critical functional domains: a phenylboronic acid core, a tertiary amide (carbamoyl) linker, and a benzyl group. This specific arrangement of functional groups dictates its reactivity, solubility, and potential biological interactions.

Core Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 874460-01-2 | [5][6][7][8] |

| Molecular Formula | C₁₅H₁₆BNO₃ | [5][6][8] |

| Molecular Weight | 269.10 g/mol | [5][7] |

| Appearance | Solid | [5] |

| Synonyms | 3-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid | [5][7] |

Structural Analysis and Functional Implications

The molecule's utility stems from the interplay of its distinct chemical moieties.

-

The Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center. As a mild Lewis acid with a trigonal planar geometry, it is the cornerstone of the molecule's most important reactions.[9]

-

Reversible Covalent Bonding: It readily reacts with 1,2- or 1,3-diols to form cyclic boronate esters.[4][10] This interaction is fundamental to its use in carbohydrate sensing and cell targeting, as the surfaces of mammalian cells are rich in diol-containing glycans.[11]

-

Serine Protease Inhibition: The boron atom is electrophilic and can be attacked by the nucleophilic hydroxyl group of a serine residue in the active site of a protease, forming a stable, reversible tetrahedral adduct that mimics the transition state of peptide hydrolysis.[12][13]

-

Cross-Coupling Reactions: It is an essential partner in palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[6]

-

-

The Phenyl Ring: This aromatic scaffold provides a rigid and stable core, positioning the boronic acid and carbamoyl groups in a defined meta-relationship.

-

The Benzyl(methyl)carbamoyl Group: This group significantly influences the molecule's pharmacokinetic properties. The benzyl and methyl substituents enhance lipophilicity and steric bulk, which can modulate target binding affinity and cell permeability.[4] The amide bond can participate in hydrogen bonding interactions within a biological target's binding pocket.

Synthesis and Manufacturing

While many boronic acids are commercially available, understanding their synthesis is crucial for creating novel derivatives and scaling up production. The synthesis of aryl boronic acids is a well-established field in organic chemistry.

General Strategies for Aryl Boronic Acid Synthesis

Several robust methods are employed for the synthesis of aryl boronic acids:

-

Grignard/Organolithium Pathway: The classic approach involves the reaction of an aryl Grignard or organolithium reagent (formed from an aryl halide) with a trialkyl borate ester, followed by acidic hydrolysis.[1][14][15]

-

Miyaura Borylation: A more modern and highly versatile method is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[4][14] This reaction exhibits excellent functional group tolerance.

-

C-H Borylation: Direct, transition-metal-catalyzed borylation of aromatic C-H bonds is an increasingly popular, atom-economical strategy.[14]

Proposed Synthetic Workflow for this compound

A logical and efficient synthetic route leverages the power of amide coupling and Miyaura borylation. This multi-step process ensures high purity and yield.

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a self-validating, step-by-step methodology based on established chemical principles.

PART 1: Amide Bond Formation

-

Setup: To a solution of 3-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add N-methylbenzylamine (1.1 eq).

-

Coupling: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Causality: EDC and HOBt activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond while minimizing side reactions.

-

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 3-bromo-N-benzyl-N-methylbenzamide, by column chromatography on silica gel.

PART 2: Miyaura Borylation and Hydrolysis

-

Setup: In a Schlenk flask, combine the purified amide from Part 1 (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Reaction: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dioxane as the solvent and heat the mixture to 80-90 °C for 8-12 hours.

-

Causality: The palladium complex catalyzes the cross-coupling reaction between the aryl bromide and the diboron reagent. KOAc acts as the necessary base to facilitate the catalytic cycle.

-

-

Hydrolysis: After cooling to room temperature, add 2M HCl and stir vigorously for 2-4 hours to hydrolyze the pinacol boronate ester to the final boronic acid.

-

Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous NaSO₄, and concentrate.

-

Final Purification: Purify the final compound, this compound, by recrystallization or column chromatography to yield a solid product.

Core Applications in Research and Development

This molecule is not merely a synthetic intermediate; it is a versatile tool with direct applications in medicinal chemistry, chemical biology, and diagnostics.

Advanced Building Block in Organic Synthesis

The primary application is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions.[6] It allows for the direct installation of the benzyl(methyl)carbamoyl)phenyl moiety into a target molecule, enabling the rapid synthesis of complex biaryl systems often found in bioactive compounds.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Serine Protease Inhibition

Boronic acids are a well-established class of competitive, reversible inhibitors for serine proteases.[12][16] The mechanism involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom. This forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's active site.[13][17]

Caption: Mechanism of serine protease inhibition by a boronic acid.

This inhibitory action makes this compound and its derivatives promising candidates for developing therapeutics against diseases where serine proteases are dysregulated, such as in certain cancers, inflammatory conditions, and viral life cycles.[12][18]

Carbohydrate Recognition and Cellular Delivery

The boronic acid group can form reversible boronate esters with cis-diols, a structural motif abundant in carbohydrates like glucose and sialic acid.[4][10][19] This property opens up several advanced applications:

-

Glucose Sensing: The binding equilibrium between the boronic acid and glucose is concentration-dependent, forming the basis for glucose-responsive materials used in diabetes monitoring.[4][20]

-

Targeted Drug Delivery: Cancer cells often overexpress sialic acid on their surfaces. Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these cells, enabling targeted therapy.[4][19]

-

Protein Transduction: Conjugating boronic acids to proteins can facilitate their delivery into cells by mediating transient binding to the diol-rich glycocalyx on the cell surface.[11]

Conclusion and Future Perspectives

This compound is more than a simple chemical reagent; it is a highly functionalized and versatile platform for innovation. Its value lies in the synergistic combination of a reactive boronic acid head, a rigid phenyl scaffold, and a tunable carbamoyl side chain.

Future research directions should focus on:

-

Derivative Synthesis: Modifying the benzyl and methyl groups on the carbamoyl moiety to fine-tune solubility, cell permeability, and target affinity for specific proteases or receptors.[4]

-

Conjugate Chemistry: Using the molecule as a scaffold to attach fluorescent probes, drug payloads, or targeting ligands for advanced diagnostic and therapeutic systems.

-

Material Science: Incorporating this molecule into polymers or hydrogels to create smart materials that respond to biological stimuli like pH or glucose concentration.[19][21]

As the demand for precision in drug development and chemical biology grows, intelligently designed molecules like this compound will continue to be essential tools for pushing the boundaries of scientific discovery.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-5-(benzylcarbamoyl)phenylboronic acid () for sale [vulcanchem.com]

- 5. This compound [cymitquimica.com]

- 6. This compound [myskinrecipes.com]

- 7. chemscene.com [chemscene.com]

- 8. appchemical.com [appchemical.com]

- 9. Buy (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid | 209396-01-0 [smolecule.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Boronic Acid for the Traceless Delivery of Proteins into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 16. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. mdpi.com [mdpi.com]

- 21. Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Physicochemical Properties of Substituted Phenylboronic Acids for Advanced Research and Drug Development

Executive Summary

Phenylboronic acids (PBAs) and their derivatives represent a class of synthetic compounds of profound interest in medicinal chemistry, diagnostics, and materials science. Their utility is anchored in a unique and defining physicochemical property: the ability to form reversible covalent bonds with cis-1,2- and 1,3-diols. This interaction, which is highly dependent on pH and the electronic nature of the phenyl ring, allows for the specific recognition of saccharides and other polyol-containing biomolecules. This guide provides an in-depth exploration of the core physicochemical properties of substituted phenylboronic acids, offering researchers, scientists, and drug development professionals a foundational understanding of their structure, reactivity, and stability. We will delve into the causal relationships between molecular structure and function, present field-proven experimental protocols for their synthesis and characterization, and illustrate their application in cutting-edge fields such as glucose-responsive drug delivery and biosensing.

Fundamental Molecular Properties of Phenylboronic Acids

Structure, Acidity, and the Influence of Substituents

Phenylboronic acid is a hybrid of an aromatic phenyl group and a boronic acid moiety [-B(OH)₂]. The boron atom is sp²-hybridized, resulting in a trigonal planar geometry with an empty p-orbital, which confers its character as a mild Lewis acid.[1][2] In the solid state, phenylboronic acids often form hydrogen-bonded dimeric structures.[2][3]

Unlike Brønsted acids that donate a proton, PBAs act as Lewis acids by accepting a hydroxide ion from an aqueous medium to form a more stable, sp³-hybridized tetrahedral boronate anion [PhB(OH)₃]⁻.[4][5] The equilibrium of this reaction is quantified by the acid dissociation constant, pKa. The pKa of unsubstituted phenylboronic acid is approximately 8.7-8.9.[4][6]

The true power of this scaffold lies in its tunability. The Lewis acidity of the boron center, and consequently the pKa, can be precisely modulated by introducing substituents onto the phenyl ring.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or fluoro (-F) pull electron density away from the boron atom. This increases its electrophilicity, stabilizing the negatively charged boronate form and thus lowering the pKa (increasing acidity).[7][8]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the boron atom, destabilizing the boronate anion and raising the pKa (decreasing acidity).

This relationship is critical for biological applications, as a lower pKa enables significant formation of the reactive boronate species at physiological pH (7.4). The position of the substituent (ortho, meta, or para) also significantly impacts acidity due to a combination of inductive and resonance effects.[9]

Data Presentation: pKa Values of Substituted Phenylboronic Acids

The following table summarizes experimentally determined pKa values for a range of monosubstituted phenylboronic acids, illustrating the profound impact of substituent electronics and position.

| Substituent | Position | pKa Value | Reference(s) |

| -H (Unsubstituted) | - | ~8.8 | [4][5] |

| 4-OCH₃ | para | 9.25 | [10] |

| 4-CH₃ | para | 9.0 | [4] |

| 3-NO₂ | meta | 7.90 | [6] |

| 4-NO₂ | para | 7.1 | [4] |

| 4-F | para | 8.1 | [5] |

| 3-F | meta | 8.2 | [5] |

| 2-F | ortho | 7.2 | [5] |

| 4-CF₃ | para | 7.86 | [5] |

| 3-OCF₃ | meta | 7.8 | [8] |

| 4-OCF₃ | para | 7.8 | [8] |

| 4-CN | para | 7.3 | [4] |

Stability and Solubility Considerations

Phenylboronic acids are generally soluble in polar organic solvents and exhibit poor solubility in nonpolar hydrocarbons.[2][11] A major challenge in their application, particularly in drug development, is their metabolic instability. They are susceptible to oxidative deboronation, where reactive oxygen species can cleave the carbon-boron bond to yield phenol and boric acid.[12][13] This degradation pathway can limit their in-vivo efficacy.

Significant research has focused on enhancing stability. One successful strategy is the formation of intramolecular esters, such as the benzoxaborole scaffold, which protects the boron center from oxidation without requiring external protecting groups.[12][14] Computational and experimental studies show that such structures can increase oxidative stability by several orders of magnitude.[12][14]

The Keystone Interaction: Reversible Covalent Bonding with Diols

The most defining feature of phenylboronic acids is their ability to react reversibly with molecules containing cis-1,2 or cis-1,3 diol functionalities to form five- or six-membered cyclic boronate esters.[15][16] This interaction is the foundation for their use as sensors and in drug delivery.

The pH-Dependent Mechanism of Boronate Ester Formation

The formation of a boronate ester is a dynamic, pH-dependent equilibrium. The reaction proceeds significantly more favorably at a pH approaching or exceeding the pKa of the boronic acid.[16][17][18] This is because the tetrahedral boronate anion [PhB(OH)₃]⁻ is the primary species that reacts with the diol, not the neutral trigonal form.[18][19] Upon binding a diol, the boronic acid becomes more acidic, with the pKa of the resulting boronate ester being 2-4 units lower than the parent acid.[16]

This equilibrium is the cornerstone of stimuli-responsive systems. At lower pH, the equilibrium favors the dissociated state (free PBA and diol), while at higher pH, the boronate ester complex is stabilized.

Caption: pH-dependent equilibrium of phenylboronic acid and diol binding.

Factors Governing Binding Affinity

The strength of the boronic acid-diol interaction is governed by several factors:

-

Saccharide Structure: Monoboronic acids exhibit a clear preference for certain saccharides, with a typical binding affinity order of fructose > galactose > mannose > glucose.[16] This is due to the higher proportion of fructose existing in the furanose form, which presents the required cis-diol configuration for stable five-membered ring formation.

-

Boronic Acid pKa: As discussed, a lower pKa is advantageous for applications at physiological pH, as it increases the concentration of the reactive tetrahedral boronate species.

-

Multivalency: For applications requiring high affinity and selectivity for specific saccharides like glucose, multivalent receptors are employed. Diboronic acids, for example, can be designed to bind to multiple hydroxyl groups on a glucose molecule, significantly enhancing the binding constant compared to monoboronic acids.[16]

Applications Driven by Physicochemical Properties

The unique properties of PBAs have enabled their use in a variety of advanced applications.

Glucose-Responsive Drug Delivery Systems

A paramount application of PBAs is in the development of "smart" drug delivery systems for diabetes therapy.[20][21] In these systems, insulin is encapsulated within a PBA-functionalized polymer matrix, such as a hydrogel or nanoparticle.[20][22][23]

-

Mechanism: At normal blood glucose levels, the PBA groups within the polymer network are cross-linked, retaining the drug. When blood glucose levels rise, the abundant glucose molecules competitively bind to the PBA moieties. This displaces the internal cross-links, causing the polymer matrix to swell or disassemble, thereby releasing the encapsulated insulin.[21][24] The system is self-regulating, as the insulin release slows down once glucose levels return to normal.

Caption: Workflow for glucose-triggered drug release from a PBA nanocarrier.

Biosensing and Diagnostics

The specific interaction with diols makes PBAs excellent synthetic recognition elements for saccharide sensors, offering greater stability and lower cost compared to biological receptors like lectins.[15] These sensors can be designed using various transduction methods:

-

Fluorescence Sensing: A PBA receptor can be coupled with a fluorescent reporter. When the PBA binds to a saccharide, a change in the fluorescence signal (intensity or wavelength) is observed, allowing for quantification.[25][26]

-

Electrochemical Sensing: PBA derivatives can be immobilized on an electrode surface. The binding of a charged saccharide alters the electrochemical properties (e.g., capacitance, impedance) of the electrode, providing a measurable signal.[15]

Bioconjugation and Affinity Chromatography

PBAs serve as versatile handles for bioconjugation, allowing for the immobilization of glycoproteins or other biomolecules onto surfaces or supports.[27][28] A particularly robust interaction is formed between phenylboronic acid and salicylhydroxamic acid (SHA).[27][29] This PBA-SHA complex is stable over a wide pH range and can be used to create high-capacity affinity chromatography supports for protein purification.[29][30]

Key Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and characterization of substituted phenylboronic acids.

Protocol: Synthesis of 4-Methoxyphenylboronic Acid

This protocol describes a common method for synthesizing a substituted PBA via a Grignard reaction.

Causality: The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile that attacks the electrophilic boron atom of the trimethyl borate. Subsequent acidic hydrolysis protonates the boronate ester to yield the final boronic acid product.

Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction is exothermic. Stir until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Reaction Quench & Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Cool the mixture to 0 °C and slowly quench by adding aqueous HCl (2 M) until the solution is acidic (pH ~1-2).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol: Determination of pKa via UV-Vis Spectrophotometry

This protocol uses the pH-dependent shift in the UV-Vis absorbance spectrum to determine the pKa.

Causality: The electronic structure of the phenyl ring is altered upon conversion of the trigonal boronic acid to the tetrahedral boronate. This change in conjugation results in a measurable shift in the maximum absorbance wavelength (λ_max) or absorbance intensity, which can be monitored across a range of pH values.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the phenylboronic acid derivative in a suitable solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 6 to pH 11).

-

Sample Preparation: For each pH value, add a small, constant aliquot of the PBA stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range).

-

Spectroscopic Measurement: Record the UV-Vis spectrum for each sample from ~200 to 400 nm.

-

Data Analysis: Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal. Plot the absorbance at this wavelength against the pH. Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal curve) to determine the inflection point, which corresponds to the pKa of the compound.

Conclusion and Future Outlook

Substituted phenylboronic acids are a remarkably versatile class of molecules whose utility is directly derived from their fundamental physicochemical properties. The ability to fine-tune their Lewis acidity, and thus their pKa, through synthetic modification of the phenyl ring has been the key to unlocking their potential in biological systems. The pH-dependent, reversible covalent interaction with diols remains the central pillar of their application, enabling the rational design of sophisticated sensors, self-regulating drug delivery vehicles, and bioconjugation platforms.

Future research will continue to focus on overcoming the inherent stability challenges of the C-B bond, leading to new generations of boronic acid-based therapeutics with improved pharmacokinetic profiles.[12] Furthermore, the predictable self-assembly and hydrogen bonding capabilities of PBAs are being increasingly explored in the field of supramolecular chemistry to construct novel materials, covalent organic frameworks (COFs), and dynamic polymer networks.[31][32] As our understanding of these properties deepens, the scope of applications for this powerful chemical scaffold will undoubtedly continue to expand.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Saccharide Sensors Based on Phenylboronic Acid Derivatives [manu56.magtech.com.cn]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Capacitive Saccharide Sensor Based on Immobilized Phenylboronic Acid with Diol Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 17. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. japsonline.com [japsonline.com]

- 23. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. Supramolecular assemblies in the molecular complexes of 4-cyanophenylboronic acid with different N-donor ligands - PMC [pmc.ncbi.nlm.nih.gov]

(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid molecular weight and formula.

An In-Depth Technical Guide to (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a specialized organic compound that has garnered significant interest within the fields of medicinal chemistry and synthetic organic chemistry. Its unique structural architecture, combining a reactive boronic acid moiety with a complex carbamoylphenyl scaffold, positions it as a valuable building block for the synthesis of intricate molecular targets. This guide provides a comprehensive technical overview of its core properties, discusses its pivotal role in modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction, and explores its application in the development of novel therapeutics, including protease inhibitors and targeted protein degraders. Detailed protocols, safety considerations, and workflow visualizations are provided to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.

Core Physicochemical Properties

This compound is a stable, solid-state compound under standard laboratory conditions. Its molecular structure is key to its utility, featuring a phenylboronic acid core functionalized with a tertiary amide group. This combination of a reactive boronic acid and a sterically demanding, lipophilic side chain influences its solubility, reactivity, and interaction with biological targets.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆BNO₃ | [1][2][3][4] |

| Molecular Weight | 269.10 g/mol | [1][2][3][4][5] |

| CAS Number | 874460-01-2 | [1][2][3][4][5] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [5] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| SMILES | CN(C(C1=CC(B(O)O)=CC=C1)=O)CC2=CC=CC=C2 | [1] |

| Synonyms | 3-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid | [1][2] |

Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Purification

While specific, proprietary synthesis protocols for this compound are not publicly detailed, its structure suggests a multi-step synthesis common for complex arylboronic acids. A plausible synthetic strategy involves two key transformations:

-

Formation of the Amide Bond: This step would likely involve the coupling of 3-carboxy-phenylboronic acid or a protected precursor with N-methylbenzylamine. Standard peptide coupling reagents (e.g., HATU, HOBt) or conversion of the carboxylic acid to an acid chloride followed by reaction with the amine would be effective.

-

Borylation of an Aryl Halide: Alternatively, the synthesis could start with an appropriately substituted aryl halide (e.g., 3-bromo-N-benzyl-N-methylbenzamide). This intermediate would then undergo a borylation reaction. A common method is the palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂pin₂), followed by acidic workup to hydrolyze the pinacol ester to the desired boronic acid.[6]

Purification of the final product typically involves column chromatography on silica gel or recrystallization to achieve the high purity (≥97%) required for subsequent applications.

Core Applications in Research and Development

The utility of this molecule stems primarily from the reactivity of the boronic acid group, which makes it a cornerstone reagent for carbon-carbon bond formation.

The Suzuki-Miyaura Cross-Coupling Reaction

Phenylboronic acids are critical reagents in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryls, a common motif in pharmaceuticals.[6] In this reaction, the boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

The this compound serves as the organoboron partner, transferring its complex phenyl group to another molecule. This enables the modular and efficient construction of highly functionalized biaryl systems that would be challenging to assemble using other methods.[4] Its application is particularly valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.[4]

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound make it an attractive starting material for several therapeutic areas:

-

Protease Inhibitors: The boronic acid functional group is known to act as a reversible covalent inhibitor of serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue. This compound can be used as a scaffold to build more complex molecules that target specific proteases involved in diseases like cancer or viral infections.[4]

-

Protein Degrader Building Blocks: This molecule is classified as a "Protein Degrader Building Block".[5] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. This compound could serve as a fragment for building the warhead that binds to the target protein or as part of the linker connecting the warhead to an E3 ligase-binding element.

-

Carbohydrate Recognition: Phenylboronic acids are known to reversibly bind with cis-diols, a structural feature found in many carbohydrates like glucose.[7] This property is the basis for developing glucose sensors and targeted drug delivery systems for diseases like cancer, where cells may overexpress certain glycoproteins.[7][8] While this specific molecule is functionalized, the core boronic acid chemistry remains relevant for such applications.

Experimental Protocols and Safety

Representative Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol and should be adapted and optimized for specific substrates.

-

Preparation: To a flame-dried Schlenk flask, add this compound (1.1 eq.), the desired aryl halide (1.0 eq.), potassium carbonate (2.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

-

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add degassed solvents, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

-

Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

Analysis: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

This compound requires careful handling in a laboratory setting, consistent with standard practices for chemical reagents.

-

Hazard Statements: According to safety data, the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10][11]

-

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9][10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]

-

If swallowed: Rinse mouth and seek medical attention.

-

-

Storage: Store the compound in a tightly sealed container in a dry, cool (2-8°C) place away from incompatible materials.[1]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its primary strength lies in its capacity to serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient synthesis of complex molecular architectures. As research into targeted therapies like PROTACs and covalent inhibitors continues to expand, the demand for sophisticated, highly functionalized building blocks such as this will undoubtedly grow. Its combination of a reactive boronic acid handle and a drug-like carbamoylphenyl fragment ensures its continued relevance and application in the ongoing quest for novel and more effective therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 7. 3-Amino-5-(benzylcarbamoyl)phenylboronic acid () for sale [vulcanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

Spectroscopic data for (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid characterization

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid

Introduction: The Imperative of Structural Verification

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. This compound (Molecular Formula: C₁₅H₁₆BNO₃, Molecular Weight: 269.10 g/mol ) is a molecule of significant interest, combining the versatile reactivity of a boronic acid with the structural motifs of a substituted benzamide.[1][2][3] Its potential applications, ranging from building blocks in Suzuki-Miyaura cross-coupling reactions to probes in chemical biology, necessitate a rigorous and multi-faceted approach to its characterization.[4]

This guide provides an in-depth, field-proven perspective on the spectroscopic techniques required to comprehensively characterize this molecule. We will move beyond a mere listing of data to explain the causality behind experimental choices and the logic of spectral interpretation. By integrating data from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we establish a self-validating system that ensures the highest degree of scientific integrity and trustworthiness in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural analysis, providing a detailed map of the molecule's carbon-hydrogen framework and offering direct insight into the electronic environment of the boron atom.

Proton (¹H) NMR Spectroscopy: The Hydrogen Census

Expertise & Causality: ¹H NMR is the initial and most informative experiment. It allows us to "count" the number of distinct protons and understand their relationships through spin-spin coupling, thereby piecing together the molecular fragments.[5] For a molecule of this complexity, a high-field spectrometer (≥400 MHz) is chosen to resolve the complex splitting patterns expected in the aromatic regions.

Expected Spectral Analysis: The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment:

-

Boronic Acid Protons (B(OH)₂): A broad singlet is expected, the chemical shift of which is highly dependent on concentration, temperature, and solvent. This signal will readily exchange with deuterium upon addition of D₂O, causing it to disappear from the spectrum—a key diagnostic test.

-

Aromatic Protons (Disubstituted Phenyl Ring): Four protons on the central phenyl ring will appear in the downfield region (typically δ 7.5-8.2 ppm). Due to the meta-substitution pattern, complex multiplets (e.g., ddd, t, dt) are anticipated. The electron-withdrawing nature of both the boronic acid and the carbamoyl group shifts these protons downfield.

-

Aromatic Protons (Benzyl Group): The five protons of the benzyl group's phenyl ring are expected to appear as a multiplet in the δ 7.2-7.4 ppm range, a characteristic region for monosubstituted benzene rings.

-

Benzylic Protons (-CH₂-Ph): A sharp singlet integrating to two protons is predicted around δ 4.6-4.8 ppm. Its singlet nature indicates no adjacent protons.

-

Methyl Protons (-N-CH₃): A singlet integrating to three protons is expected around δ 2.9-3.1 ppm. The chemical shift reflects the influence of the adjacent nitrogen and carbonyl group.

Data Presentation: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Variable (e.g., 5.0-8.0) | Broad Singlet | 2H | B(OH)₂ |

| 7.5 - 8.2 | Multiplet | 4H | Ar-H (on central ring) |

| 7.2 - 7.4 | Multiplet | 5H | Ar-H (on benzyl ring) |

| 4.6 - 4.8 | Singlet | 2H | -CH ₂-Ph |

| 2.9 - 3.1 | Singlet | 3H | -N-CH ₃ |

Visualization: Molecular Structure for NMR Assignment

Caption: Annotated structure of the target molecule for ¹H NMR analysis.

Carbon (¹³C) NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon skeleton. We employ proton-decoupled ¹³C NMR, which simplifies the spectrum to a series of singlets, where each unique carbon atom produces one peak.[5][6] The chemical shift of each carbon is highly indicative of its functional group and electronic environment.

Expected Spectral Analysis:

-

Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm range is characteristic of a tertiary amide, representing one of the most downfield signals.[6][7]

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the δ 125-145 ppm range. The carbon atom directly bonded to the boron (ipso-carbon) often exhibits a broader signal due to quadrupolar relaxation of the adjacent boron nucleus and may sometimes be difficult to observe.[8]

-

Benzylic Carbon (-CH₂-Ph): A signal around δ 50-55 ppm is anticipated.

-

Methyl Carbon (-N-CH₃): A signal around δ 35-40 ppm is expected for the N-methyl group.

Data Presentation: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 170 | C =O (Amide) |

| 125 - 145 | C -B and Aromatic C |

| 50 - 55 | -C H₂-Ph |

| 35 - 40 | -N-C H₃ |

Boron (¹¹B) NMR Spectroscopy: A Direct Probe of the Active Site

Expertise & Causality: For any boron-containing compound, ¹¹B NMR is an exceptionally powerful and diagnostic tool.[9] It provides direct information about the coordination state and electronic environment of the boron atom. The chemical shift differentiates between the trigonal planar sp² hybridized boronic acid and the tetrahedral sp³ hybridized boronate species that may form in the presence of diols or certain solvents.[10][11]

Expected Spectral Analysis:

-

A single, potentially broad peak is expected in the range of δ 28-32 ppm (relative to BF₃·OEt₂), which is characteristic of an sp²-hybridized arylboronic acid.[10] A significant upfield shift would indicate the formation of a tetrahedral boronate complex.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the sample and minimize rapid exchange of the B(OH)₂ protons.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-